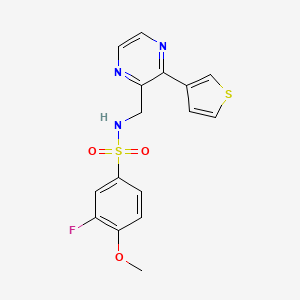
3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide, which is an organic compound containing the functional group -SO2NH2. Sulfonamides are known for their antibacterial activity and are used in a variety of drugs . The compound also contains a thiophene ring, a five-membered ring with one sulfur atom, and a pyrazine ring, a six-membered ring with two nitrogen atoms . The presence of the fluoro and methoxy groups could potentially affect the compound’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyrazine rings, the introduction of the fluoro and methoxy groups, and the formation of the sulfonamide linkage. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing fluoro group and electron-donating methoxy group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance water solubility, while the fluoro group could affect the compound’s reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Anticancer and Enzyme Inhibition: A study focused on the synthesis of new benzenesulfonamides and their evaluation as carbonic anhydrase inhibitors and for potential anticancer activity. The research highlighted that certain derivatives exhibit interesting cytotoxic activities and strong inhibition of human cytosolic isoforms, suggesting their potential for further anti-tumor activity studies (Gul et al., 2016).
- COX-2 Inhibition for Anti-inflammatory Applications: Another study developed 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, demonstrating selectivity and potency for COX-2 inhibition, indicating their potential as anti-inflammatory agents (Pal et al., 2003).
- Antidiabetic Agents: Fluorinated pyrazoles and benzenesulfonylurea derivatives were synthesized as potential hypoglycemic agents, with preliminary biological screening revealing significant antidiabetic activity, showcasing their potential as leads for future drug discovery (Faidallah et al., 2016).
Molecular Detection and Photodynamic Therapy
- Mercury Detection: A novel pyrazoline-based fluorometric "Turn-off" sensor was developed for selective detection of Hg^2+ ions, showcasing the compound's potential as a selective candidate for environmental and biological applications (Bozkurt & Gul, 2018).
- Photodynamic Therapy for Cancer Treatment: The synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, suggesting its remarkable potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Crystal Structures and Molecular Interactions
- Crystal Structure Analysis: Research on the crystal structures of related benzenesulfonamide derivatives highlighted their supramolecular architectures, which could inform the design of new compounds with desired physical and chemical properties (Rodrigues et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c1-23-15-3-2-12(8-13(15)17)25(21,22)20-9-14-16(19-6-5-18-14)11-4-7-24-10-11/h2-8,10,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMIIISMUHBMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

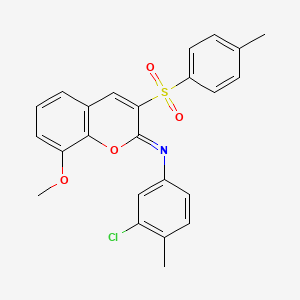
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)
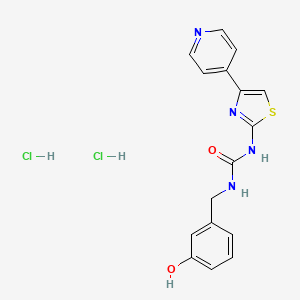
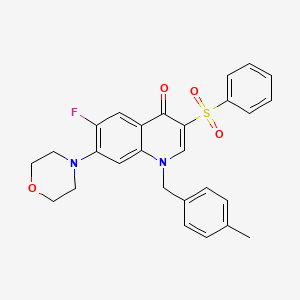
![6-(4-methoxyphenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2663512.png)
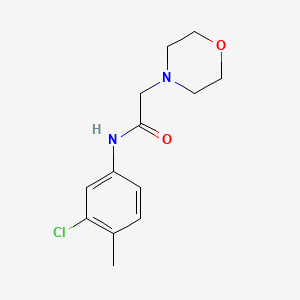
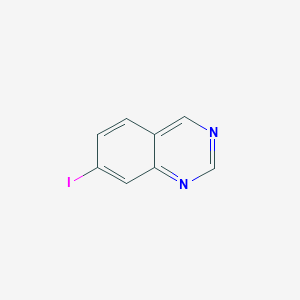
![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)
![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)
![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)
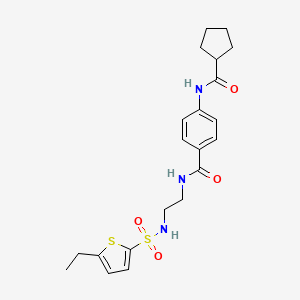
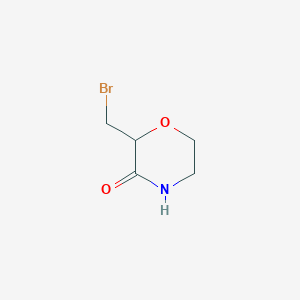
![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)